molecular formula C17H17N5OS B2557772 N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(methylthio)benzamide CAS No. 2034373-31-2

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(methylthio)benzamide

Cat. No.: B2557772
CAS No.: 2034373-31-2
M. Wt: 339.42
InChI Key: KXJMFDNKOIQUMT-UHFFFAOYSA-N
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Description

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(methylthio)benzamide is a chemical compound of high interest in oncology and drug discovery research, designed for laboratory use. This synthetic small molecule features a pyrazole core linked to a benzamide group via a methylene bridge, a structural motif present in several classes of biologically active compounds . Compounds with this core structure have been investigated as potent autophagy modulators and anticancer agents . Specifically, structurally related N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have demonstrated submicromolar antiproliferative activity in pancreatic cancer cell lines (e.g., MIA PaCa-2) and are known to disrupt autophagic flux by interfering with mTORC1 reactivation . The pyrazole scaffold is a privileged structure in medicinal chemistry and is found in numerous therapeutic agents, underscoring its broad relevance to pharmaceutical development . The presence of the methylthio (S-CH3) group on the benzamide ring may influence the compound's electronic properties and interaction with hydrophobic enzyme pockets, potentially modulating its selectivity and potency. Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a pharmacological tool for probing novel mechanisms in cancer biology and kinase signaling pathways. This product is intended for research and manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-22-12(9-14(21-22)15-11-18-7-8-19-15)10-20-17(23)13-5-3-4-6-16(13)24-2/h3-9,11H,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJMFDNKOIQUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the introduction of the pyrazine ring, and finally the attachment of the benzamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(methylthio)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(methylthio)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Pyrazine vs. Heterocyclic Substitutents : The target compound’s pyrazine ring (vs. pyridine in Compound 15 or benzothiazole in Compound 55) may enhance π-π stacking interactions with biological targets due to its electron-deficient aromatic system .
  • Methylthio Group: The 2-(methylthio) group in the target compound is analogous to the thienylmethyl substituents in Compounds 15 and 53.

Crystallographic and Computational Analysis ()

  • Structure Refinement: If crystallized, the target compound’s structure would likely be solved using SHELXL (), a program optimized for small-molecule refinement. Pyrazine’s planarity could result in distinct torsion angles compared to non-aromatic substituents (e.g., thienylmethyl in Compound 15), affecting molecular packing .
  • Software Tools : WinGX and ORTEP () could visualize anisotropic displacement parameters, highlighting steric effects from the methylthio group or pyrazine’s orientation .

Hypothetical Pharmacological Profile

The methylthio group may confer resistance to oxidative metabolism, prolonging half-life compared to compounds with ester or amide linkages .

Biological Activity

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(methylthio)benzamide is a complex organic compound with potential applications in medicinal chemistry, particularly in drug discovery. Its structure features a pyrazole ring, which is known for its biological activity, especially in anticancer and anti-inflammatory contexts. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The compound has the following chemical properties:

  • Molecular Formula : C13H14N4OS
  • Molecular Weight : Approximately 294.318 g/mol
  • CAS Number : 2034550-56-4

The synthesis typically involves multi-step organic reactions, including the formation of pyrazole and benzamide derivatives through amide bond formation under mild conditions to preserve sensitive functional groups.

The mechanism of action for this compound is believed to involve interactions with specific biological targets related to cellular signaling pathways. Compounds with similar structures have been shown to inhibit certain enzymes or modulate biochemical pathways relevant to diseases such as cancer and tuberculosis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to this compound exhibited significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMCF73.79
Compound BA54926
Compound CHep-23.25

These results suggest that this compound could exhibit similar or enhanced activity due to its unique structural features.

Case Studies

A review of the literature reveals several case studies examining the biological activity of pyrazole derivatives:

  • Study on Anticancer Activity : A series of pyrazole derivatives were tested against various cancer cell lines, showing promising results with IC50 values ranging from 0.16 µM to 49.85 µM across different compounds .
  • Mechanistic Insights : Research indicated that certain pyrazole compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Future Directions

Given the promising biological activity associated with this compound, further research is warranted to explore:

  • In vivo Studies : To validate the efficacy and safety profile in animal models.
  • Structure–Activity Relationship (SAR) : To optimize the compound for enhanced potency and selectivity.

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